4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride

Description

Historical Context and Discovery

4'-Methyl-alpha-pyrrolidinobutyrophenone hydrochloride emerged as part of the second-generation synthetic cathinones developed in response to regulatory restrictions on first-generation compounds like 3,4-methylenedioxypyrovalerone (MDPV) and mephedrone. While its exact synthesis date remains undocumented, forensic reports first identified it in seized materials in Germany during the late 2000s, often mixed with lactose as a cutting agent. The compound gained prominence in designer drug markets under names such as "MPBP" and "NRG-1," frequently appearing in blends alongside structurally related substances like flephedrone and pentylone. Its development reflects broader trends in clandestine chemistry to circumvent controlled substance laws by modifying alkyl chain lengths and aromatic substituents.

Taxonomic Position within Pyrrolidinophenones

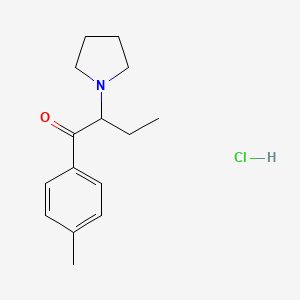

This compound belongs to the pyrrolidinophenone class, characterized by a phenylpropanone backbone substituted with a pyrrolidine ring at the α-carbon. Within this taxonomy, it is classified as a synthetic cathinone derivative due to its β-ketone functional group, which distinguishes it from non-cathinone pyrrolidinophenones like pyrovalerone. Its structural features align with the α-pyrrolidinobutyrophenone subgroup, differentiated from shorter-chain analogs (e.g., α-pyrrolidinopropiophenone) by a four-carbon alkyl spacer between the ketone and aromatic ring. Regulatory agencies further categorize it as a positional isomer of Schedule I substances like α-pyrrolidinopentiophenone (α-PVP), underscoring its pharmacological kinship to controlled stimulants.

Structural Relationship to Pyrovalerone and Cathinone Derivatives

This compound shares a core scaffold with pyrovalerone (C16H23NO) but differs in two critical aspects:

- Alkyl Chain Length : The butyrophenone moiety features a four-carbon chain (butyl group), whereas pyrovalerone contains a five-carbon (pentyl) chain.

- Aromatic Substitution : A para-methyl group on the phenyl ring distinguishes it from unsubstituted pyrovalerone derivatives.

| Feature | 4'-Methyl-alpha-pyrrolidinobutyrophenone | Pyrovalerone |

|---|---|---|

| Molecular Formula | C15H21NO·HCl | C16H23NO |

| Alkyl Chain Length | Butyl (4 carbons) | Pentyl (5 carbons) |

| Aromatic Substituent | 4'-Methyl | Unsubstituted |

| Pharmacological Target | Dopamine/Norepinephrine Reuptake Inhibitor | Same |

Structurally, it retains the β-ketone group common to cathinones, which is essential for its interactions with monoamine transporters. Comparative studies suggest that shortening the alkyl chain from pentyl (as in α-PVP) to butyl reduces binding potency at dopamine transporters but preserves reinforcing effects in animal models.

Nomenclature and Chemical Identification Standards

The systematic IUPAC name for this compound is 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one hydrochloride , reflecting its para-methylphenyl group, pyrrolidine substitution at the α-carbon, and four-carbon alkyl chain. Common synonyms include:

Analytical identification relies on a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Key signals include a triplet for the α-proton (δ 5.47 ppm), aromatic resonances (δ 7.36–8.16 ppm), and pyrrolidine ring protons (δ 2.06–3.71 ppm).

- Mass Spectrometry (MS) : Characteristic fragments arise from cleavage of the alkyl chain (m/z 126) and pyrrolidine ring (m/z 70).

- Chromatography : Gas chromatography-mass spectrometry (GC-MS) methods using non-polar columns (e.g., HP-1) yield a Kovats retention index of 1790 under standardized conditions.

The compound’s CAS Registry Number (1214-15-9) and PubChem CID (71750579) provide unambiguous identifiers for regulatory and research purposes. Crystallographic data confirm its hydrochloride salt form, with a molecular weight of 267.79 g/mol and solubility profiles of 0.5 mg/mL in dimethyl sulfoxide (DMSO) and 1 mg/mL in ethanol.

Properties

IUPAC Name |

1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZQAHAZFKZPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858089 | |

| Record name | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-15-9 | |

| Record name | 4'-Methyl-alpha-pyrrolidinobutiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHYL-.ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV19U4TEY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution via α-Bromoketone Intermediates

A widely cited method involves reacting 4-methylpropiophenone with bromine to generate α-bromo-4-methylpropiophenone, which subsequently undergoes nucleophilic substitution with pyrrolidine. Key steps include:

-

Bromination : 4-methylpropiophenone is treated with bromine in acetic acid at 0–5°C for 2 hours, yielding α-bromo-4-methylpropiophenone.

-

Amination : The brominated intermediate reacts with pyrrolidine in anhydrous benzene or toluene under nitrogen, using triethylamine (NEt₃) as a base to neutralize HBr byproducts.

Representative Reaction:

Direct Alkylation Using Sodium Hydride

An alternative single-step approach employs sodium hydride (NaH) in dimethylformamide (DMF) to facilitate direct coupling of 4-methylpropiophenone with pyrrolidine. This method eliminates the need for bromination:

-

Base Activation : NaH deprotonates the ketone α-carbon, enabling nucleophilic attack by pyrrolidine.

-

Reaction Efficiency : Conducted at 150°C for 1 hour, this method achieves yields >90% with purity >99% after recrystallization.

Key Reaction Parameters and Optimization

Table 1: Comparative Analysis of Synthetic Methods

Critical Observations:

-

The direct alkylation method reduces reaction time from 26 hours to 1 hour and improves yield by 15–20%.

-

NaH’s hygroscopic nature necessitates rigorous anhydrous conditions, while bromination requires hazardous bromine handling.

Purification and Characterization Techniques

Recrystallization Protocols

Analytical Validation

-

GC-MS : Characteristic fragments at m/z 214 (M⁺-HCl), 174 (C₁₀H₁₄N⁺), and 105 (C₇H₇O⁺) confirm structural integrity.

-

¹H NMR : Key signals include δ 7.25–7.40 (4H, aromatic), δ 3.20–3.50 (4H, pyrrolidine N-CH₂), and δ 1.80–2.10 (6H, butanone chain).

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Continuous Flow Synthesis

Pilot studies suggest that microreactor systems improve heat transfer and mixing efficiency, reducing side products like N-alkylated impurities.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Bromination-Amination | High-purity intermediates | Multi-step, hazardous bromine use |

| Direct Alkylation | Single-step, high yield | Requires anhydrous NaH handling |

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Reference Standard : It serves as a reference standard in analytical chemistry for identifying and quantifying synthetic cathinones in various samples. Its unique chemical properties make it suitable for developing analytical methods such as gas chromatography-mass spectrometry (GC-MS) .

- Synthesis Studies : The compound is utilized in studies focusing on synthetic routes and reaction conditions. It can undergo various chemical reactions, including oxidation and reduction, which are essential for developing new derivatives with potential applications .

Biology

- Neurotransmitter Interaction : Research has demonstrated that 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride interacts with neurotransmitter systems, particularly dopamine and norepinephrine pathways. This interaction is crucial for understanding its potential neurotoxic effects and psychostimulant properties .

- Toxicological Studies : The compound has been investigated for its metabolic pathways and the enzymes involved in its biotransformation. Studies indicate that cytochrome P450 enzymes play a significant role in its hydroxylation and subsequent metabolism .

Medicine

- Therapeutic Potential : While primarily recognized for its stimulant effects, there is ongoing research into the possible therapeutic applications of this compound. Investigations are focusing on its efficacy in treating conditions that may benefit from increased dopaminergic activity .

- Risks Assessment : Understanding the risks associated with this compound is vital due to its psychoactive nature. Studies aim to elucidate both the therapeutic benefits and potential adverse effects on health .

Forensic Science

- Detection in Biological Samples : This compound is important in forensic toxicology for detecting designer drugs in biological specimens. Its presence can be indicative of substance abuse, necessitating accurate detection methods in clinical and forensic settings .

Case Studies

- Metabolism Study : A detailed investigation into the metabolism of this compound revealed that cytochrome P450 enzymes are primarily responsible for its hydroxylation. This study utilized human liver microsomes to assess enzyme activity, providing insights into individual variability in drug metabolism .

- Neuropharmacological Effects : Research conducted on animal models demonstrated that this compound produces significant MDMA-like discriminative stimulus effects, indicating its potential as a psychostimulant. The study measured behavioral responses and provided data supporting the compound's stimulant properties .

Mechanism of Action

The mechanism of action of 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s effects are mediated through its binding to and inhibition of monoamine transporters .

Comparison with Similar Compounds

3,4-Methylenedioxy-α-Pyrrolidinobutiophenone Hydrochloride (4-MDPBP HCl)

Structural Differences :

- Substituent : 4-MDPBP HCl contains a methylenedioxy (-O-CH₂-O-) group at the 3,4-positions of the phenyl ring, whereas MPBP HCl has a 4'-methyl group.

- Chain Length: Both share a butiophenone backbone.

Pharmacological and Metabolic Differences :

4'-Methyl-alpha-pyrrolidinopropiophenone Hydrochloride (4-MePPP HCl)

Structural Differences :

- Chain Length: 4-MePPP HCl has a propionphenone (3-carbon ketone) backbone, while MPBP HCl features a butyrophenone (4-carbon ketone).

Pharmacokinetic and Detection Differences :

Comparative Data Table

Pharmacological and Forensic Implications

- Potency and Receptor Affinity : The 4'-methyl group in MPBP HCl may enhance dopamine reuptake inhibition compared to 4-MePPP HCl, while 4-MDPBP HCl’s methylenedioxy group likely increases serotoninergic activity .

- Forensic Detection : MPBP HCl’s carboxy metabolites require derivatization for GC-MS analysis, whereas 4-MDPBP HCl’s catechol metabolites may need stabilization with antioxidants during processing .

- Regulatory Status : MPBP HCl and its analogs are often regulated under analogue laws (e.g., U.S. Federal Analog Act) due to structural similarities to Schedule I substances like MDPV .

Biological Activity

4'-Methyl-alpha-pyrrolidinobutyrophenone hydrochloride, commonly referred to as MPBP, is a synthetic compound that falls within the category of pyrrolidinophenones. These compounds have garnered attention due to their psychoactive properties and potential therapeutic applications. This article explores the biological activity of MPBP, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

MPBP primarily functions as a stimulant, influencing neurotransmitter systems in the brain. It is structurally similar to other known psychoactive substances, such as MDMA and methamphetamine, which allows it to interact with dopamine and serotonin receptors.

- Target Receptors : MPBP has been shown to affect the release and reuptake of dopamine and norepinephrine, contributing to its stimulant effects. Studies indicate that it produces MDMA-like discriminative stimulus effects in animal models, suggesting significant interaction with the central nervous system (CNS) .

- Biochemical Pathways : The compound undergoes metabolic transformations that involve cytochrome P450 enzymes, particularly CYP2D6, CYP2C19, and CYP1A2. These enzymes are responsible for the hydroxylation of MPBP, which is a crucial step in its metabolism .

Pharmacokinetics

The pharmacokinetics of MPBP reveal insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following administration, MPBP is rapidly absorbed into systemic circulation.

- Metabolism : The compound is primarily metabolized in the liver through hydroxylation. The major metabolites include 4'-hydroxy-MPBP and other oxidized forms .

- Excretion : Metabolites are excreted via urine, with studies indicating that polymorphisms in CYP2D6 can significantly affect the clearance rates of MPBP .

Biological Activity

The biological activity of MPBP has been investigated in various contexts:

- Psychoactive Effects : In behavioral studies involving rats trained to recognize MDMA-like effects, MPBP demonstrated a high percentage of MDMA-appropriate responding (up to 99.8%) at specific doses . This suggests that it may share similar psychoactive properties with established stimulants.

- Toxicological Implications : Case studies have reported instances of acute poisoning associated with the use of MPBP. Symptoms included agitation and physical injuries resulting from impaired motor function . Such findings highlight the potential risks associated with recreational use.

Case Studies

- Acute Poisoning Incident : A 27-year-old male presented with severe agitation and fractures after consuming MPBP. This case underscored the need for awareness regarding the risks associated with designer drugs .

- Metabolic Studies : Research examining the metabolic pathways of MPBP revealed that specific CYP450 enzymes play a critical role in its breakdown. Inhibition studies showed that chemical inhibitors could significantly reduce metabolite formation, emphasizing the importance of genetic variability in drug metabolism .

Comparative Analysis

| Compound | Structure | Main Biological Activity | Key Metabolizing Enzymes |

|---|---|---|---|

| MPBP | Pyrrolidinobutyrophenone | Stimulant effects similar to MDMA | CYP2D6, CYP2C19, CYP1A2 |

| MDPV | Pyrrolidinophenone | Stimulant; high abuse potential | CYP3A4 |

| MPPP | Pyrrolidinophenone | Stimulant; neurotoxic effects | CYP2D6 |

Q & A

Q. How can researchers address instability of the compound under varying pH conditions during experimental assays?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to prevent oxidation.

- Lyophilization : Prepare stable lyophilized formulations for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.